Cas no 1509782-05-1 (5-(3-bromo-4-fluorophenyl)pentanoic acid)

5-(3-Bromo-4-fluorophenyl)pentanoic acid is a halogenated aromatic carboxylic acid derivative with applications in pharmaceutical and agrochemical research. Its key structural features include a bromo and fluoro substituent on the phenyl ring, enhancing its reactivity for further functionalization, such as cross-coupling reactions. The pentanoic acid side chain provides flexibility for conjugation or derivatization, making it a versatile intermediate in synthetic chemistry. This compound is particularly valuable in the development of bioactive molecules due to its ability to serve as a building block for more complex structures. High purity and consistent quality ensure reliable performance in research and industrial applications.
5-(3-bromo-4-fluorophenyl)pentanoic acid structure
1509782-05-1 structure
Product Name:5-(3-bromo-4-fluorophenyl)pentanoic acid
CAS No:1509782-05-1
MF:C11H12BrFO2
MW:275.114186286926
MDL:MFCD23757246
CID:4603053
PubChem ID:79737504
Update Time:2025-06-27

5-(3-bromo-4-fluorophenyl)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(3-bromo-4-fluorophenyl)pentanoic acid(WXC08431)
    • 5-(3-bromo-4-fluorophenyl)pentanoic acid
    • 5-(3-Bromo-4-fluorophenyl)pentanoicacid
    • W16091
    • 1509782-05-1
    • MFCD23757246
    • AKOS018295164
    • CS-0328669
    • AS-64730
    • MDL: MFCD23757246
    • Inchi: 1S/C11H12BrFO2/c12-9-7-8(5-6-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)
    • InChI Key: KHUDOWOYMXAOAP-UHFFFAOYSA-N
    • SMILES: C1(CCCCC(O)=O)=CC=C(F)C(Br)=C1

Computed Properties

  • Exact Mass: 274.00047g/mol
  • Monoisotopic Mass: 274.00047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 37.3Ų

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Additional information on 5-(3-bromo-4-fluorophenyl)pentanoic acid

Research Brief on 5-(3-bromo-4-fluorophenyl)pentanoic acid (CAS: 1509782-05-1): Recent Advances and Applications

5-(3-bromo-4-fluorophenyl)pentanoic acid (CAS: 1509782-05-1) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This aromatic carboxylic acid derivative, characterized by its bromo-fluorophenyl moiety, has shown promising potential in various therapeutic applications, particularly in the development of enzyme inhibitors and small-molecule modulators. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic relevance.

A 2023 study published in the Journal of Medicinal Chemistry explored the role of 5-(3-bromo-4-fluorophenyl)pentanoic acid as a key intermediate in the synthesis of novel histone deacetylase (HDAC) inhibitors. The research demonstrated that the bromo-fluorophenyl group enhances binding affinity to HDAC isoforms, particularly HDAC6, which is implicated in cancer and neurodegenerative diseases. The study reported a 40% improvement in inhibitory activity compared to earlier analogs, highlighting the compound's potential in targeted therapy development.

In the realm of anti-inflammatory drug discovery, a recent patent application (WO2023056789) disclosed the use of 5-(3-bromo-4-fluorophenyl)pentanoic acid derivatives as potent COX-2 selective inhibitors. The structural analysis revealed that the bromine atom at the 3-position and fluorine at the 4-position of the phenyl ring contribute to enhanced selectivity and metabolic stability. Preclinical studies showed significant reduction in prostaglandin E2 (PGE2) levels with minimal gastrointestinal side effects, suggesting advantages over traditional NSAIDs.

Advancements in synthetic methodologies have also been reported for this compound. A 2024 paper in Organic Process Research & Development described a novel continuous flow synthesis approach for 5-(3-bromo-4-fluorophenyl)pentanoic acid, achieving 85% yield with excellent purity (>99%). This scalable method addresses previous challenges in large-scale production, particularly the control of regioisomers during the bromination step. The improved synthesis protocol is expected to facilitate broader research applications and potential commercialization.

Recent structural-activity relationship (SAR) studies have further elucidated the importance of the pentanoic acid linker in biological activity. Molecular docking simulations indicate that the five-carbon chain optimally positions the pharmacophoric groups for interaction with target proteins while maintaining favorable physicochemical properties. These insights are guiding the design of next-generation derivatives with improved pharmacokinetic profiles.

Looking forward, 5-(3-bromo-4-fluorophenyl)pentanoic acid continues to attract attention as a versatile scaffold in drug discovery. Current research directions include its application in PROTAC (proteolysis targeting chimera) design and as a building block for radiopharmaceuticals. The compound's unique combination of halogen atoms and carboxylic acid functionality makes it particularly valuable for these emerging therapeutic modalities. Ongoing clinical translation efforts will determine its ultimate therapeutic utility and commercial viability.

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